N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-methoxybenzamide is a chemical compound with the molecular formula C22H22N2O4S and a molecular weight of 410.48608 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-ethyl aniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl and methoxy derivatives.
Scientific Research Applications
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-4-methoxybenzamide
- N-{4-[(methylamino)sulfonyl]phenyl}-4-methoxybenzamide
Uniqueness
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-methoxybenzamide is unique due to its specific structural features, such as the ethylanilino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-24(19-7-5-4-6-8-19)29(26,27)21-15-11-18(12-16-21)23-22(25)17-9-13-20(28-2)14-10-17/h4-16H,3H2,1-2H3,(H,23,25) |
InChI Key |
PSIVBLTWZJRJAG-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.